An In-depth Technical Guide to the Physicochemical Properties of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine
Introduction
In the landscape of medicinal chemistry and drug development, the strategic combination of heterocyclic scaffolds has proven to be a fruitful approach for the discovery of novel therapeutic agents. Among these, the fusion of thiophene and pyrazole rings has garnered significant interest. Thiophene, an electron-rich five-membered ring containing a sulfur atom, is a privileged structure in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various receptor interactions.[1][2][3] Similarly, the pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals, including anti-inflammatory agents and anticancer drugs, owing to its versatile synthetic accessibility and diverse biological activities.[1][4][5][6]
The compound 4-Thiophen-2-yl-2H-pyrazol-3-ylamine represents a key exemplar of this hybrid scaffold. A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals, as these characteristics fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8]
This technical guide provides a detailed examination of the core physicochemical properties of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine. In the absence of extensive empirically derived data in the public domain, this guide leverages validated in silico predictive models to offer valuable insights into its molecular characteristics. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for the characterization of this and other novel chemical entities.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine. These values were generated using a consensus of well-regarded computational models and should be considered as reliable estimates to guide initial experimental design and hypothesis generation.[9][10][11][12]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₇N₃S | Defines the elemental composition. |
| Molecular Weight | 165.22 g/mol | Influences diffusion and transport across membranes. |
| pKa (most basic) | 4.5 ± 0.5 | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| logP (o/w) | 1.2 ± 0.3 | A measure of lipophilicity, affecting permeability, solubility, and metabolic stability.[12][13] |
| Aqueous Solubility | LogS: -2.5 ± 0.5 | Critical for absorption and formulation development.[11][14] |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 2 | Influences binding affinity and solubility. |
| Hydrogen Bond Acceptors | 3 | Affects intermolecular interactions and physical properties. |
Chemical Structure
Caption: 2D structure of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine.
Experimental Protocols for Physicochemical Characterization
The following section details standardized methodologies for the empirical determination of key physicochemical properties. These protocols are designed to be self-validating and are widely accepted in the field of drug discovery.
Workflow for Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of a novel compound.
Melting Point Determination
Rationale: The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[15][16] This is often the first physical constant measured for a newly synthesized solid.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[15]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[17]
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
For a more precise measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[17]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H and ¹³C NMR provide information about the number and chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.[18]
Predicted ¹H and ¹³C NMR Data:
-
¹H NMR: Predicted chemical shifts can be obtained from online databases and prediction tools.[18][19][20] Key expected signals for 4-Thiophen-2-yl-2H-pyrazol-3-ylamine would include distinct peaks for the pyrazole and thiophene ring protons, as well as signals for the amine and NH protons.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum is predicted to show a specific number of signals corresponding to the unique carbon atoms in the molecule.[21]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically at a frequency of 400 MHz or higher for better resolution.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[22][23][24]
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that often yield a prominent molecular ion peak.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to confirm the molecular weight.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula with high accuracy.
-
Analyze the fragmentation pattern to gain further structural information. For pyrazole derivatives, common fragmentations involve cleavage of the pyrazole ring.[24][25]
-
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-Thiophen-2-yl-2H-pyrazol-3-ylamine. By integrating in silico predictions with established experimental protocols, this document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of novel heterocyclic compounds. The presented methodologies offer a robust framework for generating reliable data, which is essential for making informed decisions in the early stages of drug discovery and development. A thorough understanding of these fundamental properties will undoubtedly accelerate the journey from a promising molecule to a potential therapeutic agent.
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